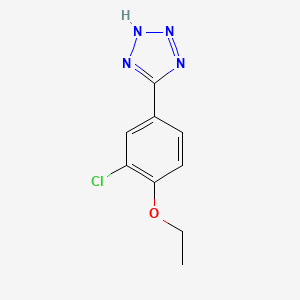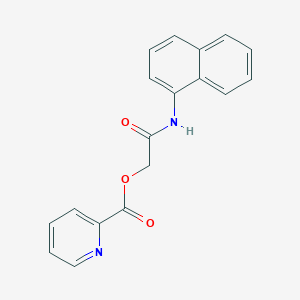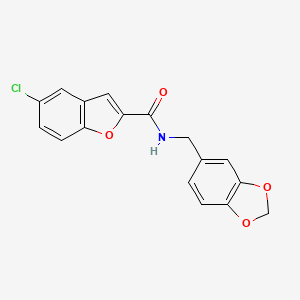
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole, commonly known as CET, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. CET has been reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties.
科学的研究の応用
CET has been extensively studied for its biological activities. It has been reported to exhibit potent antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. CET has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial activity, CET has been reported to exhibit anti-inflammatory and anticancer properties. CET has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, CET has been demonstrated to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用機序
The mechanism of action of CET is not fully understood. However, it has been proposed that CET exerts its biological activities through the modulation of various signaling pathways. For instance, CET has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer. Moreover, CET has been reported to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
CET has been shown to exhibit several biochemical and physiological effects. For instance, CET has been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. Moreover, CET has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Furthermore, CET has been demonstrated to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages.
実験室実験の利点と制限
CET has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. Moreover, CET exhibits potent biological activities at low concentrations, making it a suitable candidate for drug development. However, CET also has some limitations. It is unstable in acidic conditions and undergoes hydrolysis, which may affect its biological activities. Moreover, CET has low solubility in water, which may limit its use in some experimental settings.
将来の方向性
CET has shown promising biological activities, and further research is needed to explore its potential as a drug candidate. Some of the future directions for CET research include:
1. Investigation of the structure-activity relationship (SAR) of CET to identify more potent analogs.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of CET in animal models.
3. Development of novel drug delivery systems for CET to improve its solubility and stability.
4. Exploration of the potential of CET as a synergistic agent in combination with other drugs.
5. Investigation of the mechanism of action of CET to elucidate its biological activities.
Conclusion:
In conclusion, CET is a tetrazole derivative that exhibits potent antibacterial, antifungal, anti-inflammatory, and anticancer properties. Its synthesis method is relatively simple, and it has shown promising biological activities in various scientific research applications. However, further research is needed to explore its potential as a drug candidate, and its advantages and limitations for lab experiments should be taken into consideration. The future directions for CET research include the investigation of its SAR, pharmacokinetic and pharmacodynamic properties, drug delivery systems, synergistic effects, and mechanism of action.
合成法
The synthesis of CET involves the reaction of 3-chloro-4-ethoxyaniline with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of CET with a yield of 80-85%.
特性
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-2-15-8-4-3-6(5-7(8)10)9-11-13-14-12-9/h3-5H,2H2,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVQPRSWLWSUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-ethoxyphenyl)-2H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)



![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)

![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
